molecular formula C12H16N4O B13327729 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13327729
M. Wt: 232.28 g/mol
InChI Key: ZAZSBWQCWGIANX-UHFFFAOYSA-N
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Description

3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile is a complex organic compound that features a pyrazole ring, a piperidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring, followed by the introduction of the piperidine ring and the nitrile group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperidine rings play a crucial role in binding to these targets, while the nitrile group can participate in further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine: This compound is structurally similar but lacks the nitrile group.

    Benzimidazoles: These compounds also contain nitrogen heterocycles and have similar applications in medicinal chemistry.

Uniqueness

The presence of both the pyrazole and piperidine rings, along with the nitrile group, makes 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile unique

Properties

IUPAC Name

3-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-15-8-5-11(14-15)10-3-2-7-16(9-10)12(17)4-6-13/h5,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZSBWQCWGIANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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